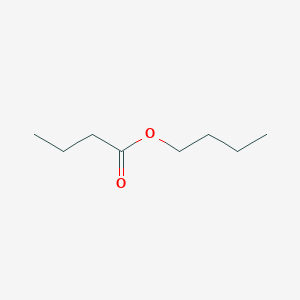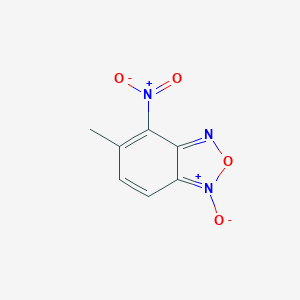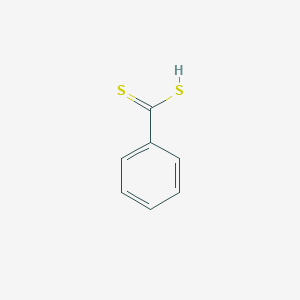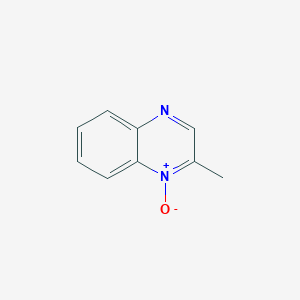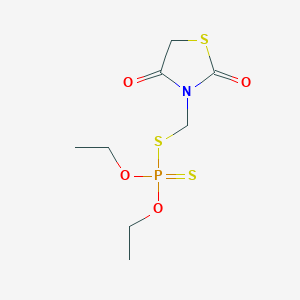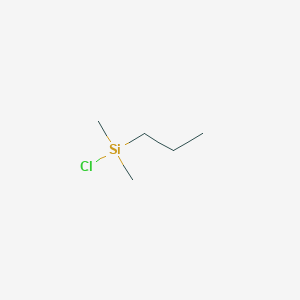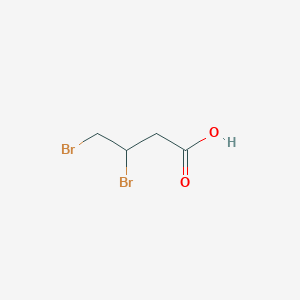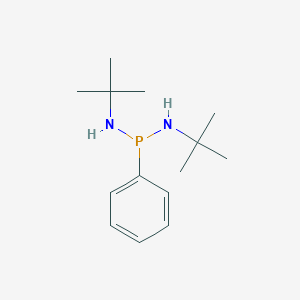
Phosphonous diamide, N,N'-bis(t-butyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- (PDA), is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PDA is a phosphorus-containing compound that has two amide groups and two t-butyl groups attached to a phenyl ring.
Mecanismo De Acción
The mechanism of action of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is not fully understood, but it is believed to involve the coordination of the phosphorus atom with metal ions. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been found to selectively bind to certain metal ions such as copper, zinc, and iron. The binding of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- to metal ions can lead to the formation of stable complexes that can have various biological and chemical effects.
Biochemical and Physiological Effects:
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been found to have various biochemical and physiological effects. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been shown to inhibit the growth of cancer cells and to induce cell death in vitro. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has also been found to have antioxidant and anti-inflammatory properties. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been shown to reduce the levels of reactive oxygen species (ROS) and to protect cells from oxidative stress. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has also been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the activation of nuclear factor-kappa B (NF-κB).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has several advantages for lab experiments. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is a stable and easy-to-handle compound that can be synthesized in large quantities. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is also a versatile compound that can be used in various organic reactions and as a ligand for metal ions. However, Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has some limitations for lab experiments. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is a relatively new compound, and its properties and applications are still being explored. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can also be toxic to cells at high concentrations, and its effects on living organisms are not fully understood.
Direcciones Futuras
There are several future directions for the research on Phosphonous diamide, N,N'-bis(t-butyl)phenyl-. One direction is to explore the potential applications of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- in catalysis and materials science. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can be used as a ligand for metal ions in the synthesis of new catalysts and porous materials. Another direction is to investigate the biological effects of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- in living organisms. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can be used as a tool to study the role of metal ions in biological systems and to develop new metal-based drugs. Finally, the development of new synthetic methods for Phosphonous diamide, N,N'-bis(t-butyl)phenyl- and its derivatives can lead to the discovery of new compounds with unique properties and applications.
Conclusion:
In conclusion, Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can be synthesized using a simple and efficient method and has been found to have various biochemical and physiological effects. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has several advantages for lab experiments, but its properties and applications are still being explored. The research on Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has the potential to lead to the discovery of new compounds with unique properties and applications.
Métodos De Síntesis
The synthesis method of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- involves the reaction of phosphorus trichloride with N,N'-bis(t-butyl)phenylamine in the presence of a base such as triethylamine. The reaction leads to the formation of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- as a white crystalline solid. The yield of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been extensively studied for its potential applications in various fields such as catalysis, materials science, and medicinal chemistry. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been found to be an efficient catalyst for various organic reactions such as C-C bond formation, C-H activation, and cross-coupling reactions. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has also been used in the synthesis of metal-organic frameworks (MOFs) and other porous materials. In medicinal chemistry, Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been studied for its potential as an anticancer agent and as a metal chelator.
Propiedades
Número CAS |
15916-96-8 |
|---|---|
Nombre del producto |
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- |
Fórmula molecular |
C14H25N2P |
Peso molecular |
252.34 g/mol |
Nombre IUPAC |
N-[(tert-butylamino)-phenylphosphanyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H25N2P/c1-13(2,3)15-17(16-14(4,5)6)12-10-8-7-9-11-12/h7-11,15-16H,1-6H3 |
Clave InChI |
FXGDOVYIOJZOFX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NP(C1=CC=CC=C1)NC(C)(C)C |
SMILES canónico |
CC(C)(C)NP(C1=CC=CC=C1)NC(C)(C)C |
Otros números CAS |
15916-96-8 |
Sinónimos |
Di(tert-butylamino)phenylphosphine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




